4-Bromopyridine-2-sulfonyl chloride

Übersicht

Beschreibung

4-Bromopyridine-2-sulfonyl chloride is a laboratory chemical used in the manufacture of chemical compounds . It is also identified as a NaV1.8 blocker with good pharmacokinetic activity .

Molecular Structure Analysis

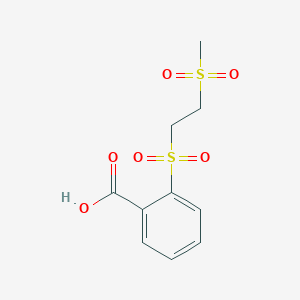

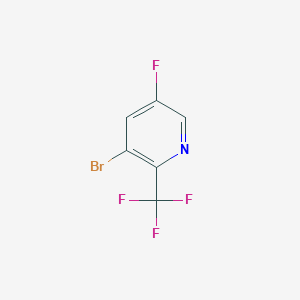

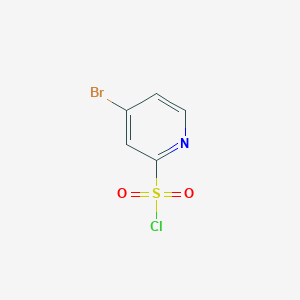

The molecular formula of 4-Bromopyridine-2-sulfonyl chloride is C5H3BrClNO2S, and its molecular weight is 256.51 g/mol .Physical And Chemical Properties Analysis

4-Bromopyridine-2-sulfonyl chloride is a solid compound . It should be stored in an inert atmosphere, preferably in a freezer under -20°C . The compound is hygroscopic .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromopyridine-2-sulfonyl chloride: is a valuable reagent in organic synthesis, particularly in the construction of bipyridine derivatives . These derivatives are crucial for creating biologically active molecules, ligands for catalysts, photosensitizers, and supramolecular architectures. The compound’s ability to act as an electrophile in aromatic substitution reactions makes it a versatile intermediate in synthesizing complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, 4-Bromopyridine-2-sulfonyl chloride serves as a precursor for synthesizing various pharmacologically active compounds. Its role in the formation of pyridine scaffolds is significant due to pyridine’s prevalence in many drug molecules. The compound’s reactivity enables the introduction of sulfonyl chloride groups, which can be further manipulated to create targeted therapeutic agents .

Material Science

The application of 4-Bromopyridine-2-sulfonyl chloride in material science is linked to its utility in synthesizing advanced materials. Its chemical properties allow for the modification of surface groups on polymers or the creation of new polymeric structures with potential applications in electronics, coatings, and nanotechnology .

Analytical Chemistry

In analytical chemistry, 4-Bromopyridine-2-sulfonyl chloride can be used as a derivatization agent to enhance the detection of various compounds. Its reactive sulfonyl chloride group can react with a wide range of functional groups, making it useful in chromatography and spectroscopy for identifying and quantifying analytes .

Environmental Science

The reactivity of 4-Bromopyridine-2-sulfonyl chloride can be harnessed in environmental science to develop sensors and assays for detecting pollutants. Its ability to undergo specific reactions with environmental contaminants allows for the creation of sensitive detection methods that contribute to monitoring and maintaining environmental health .

Biochemistry

In biochemistry, 4-Bromopyridine-2-sulfonyl chloride is used in the study of biochemical pathways and enzyme mechanisms. It can act as a biochemical probe due to its reactive nature, allowing researchers to label or modify biological molecules and study their function and structure in complex biological systems .

Wirkmechanismus

Safety and Hazards

4-Bromopyridine-2-sulfonyl chloride is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

4-bromopyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFLWMCWRPGYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693288 | |

| Record name | 4-Bromopyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1060808-87-8 | |

| Record name | 4-Bromopyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]oxan-3-amine](/img/structure/B1525559.png)